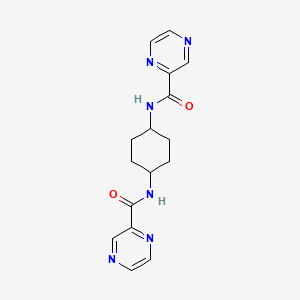
N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-cyclohexanediyldi(2-pyrazinecarboxamide), commonly known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDC is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of CPDC is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. CPDC has also been shown to interact with metal ions, which may contribute to its ability to remove heavy metals from contaminated water.
Biochemical and physiological effects:
CPDC has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CPDC has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, CPDC has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
CPDC has several advantages for lab experiments, including its low toxicity, solubility in water and organic solvents, and ability to form stable complexes with metal ions. However, CPDC can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, CPDC may have limited stability under certain conditions, which may affect its efficacy in some applications.
Future Directions
CPDC has several potential future directions for research. In drug discovery, further studies are needed to elucidate the mechanism of action of CPDC and its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, further studies are needed to explore the potential applications of CPDC-based MOFs in gas storage, catalysis, and drug delivery. In environmental science, further studies are needed to optimize the conditions for the removal of heavy metals from contaminated water using CPDC. Overall, CPDC has significant potential for further research and development in various fields.
Synthesis Methods
CPDC can be synthesized by reacting 1,4-cyclohexanediamine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields CPDC as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
CPDC has been extensively studied for its potential applications in various fields, including drug discovery, material science, and environmental science. In drug discovery, CPDC has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, CPDC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and drug delivery. In environmental science, CPDC has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
N-[4-(pyrazine-2-carbonylamino)cyclohexyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15(13-9-17-5-7-19-13)21-11-1-2-12(4-3-11)22-16(24)14-10-18-6-8-20-14/h5-12H,1-4H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYPTPMTVFERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)

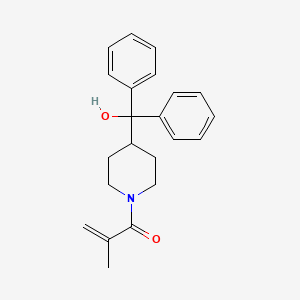

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)

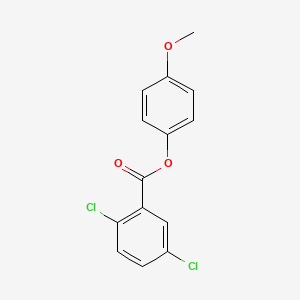
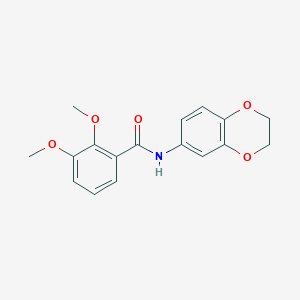

![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
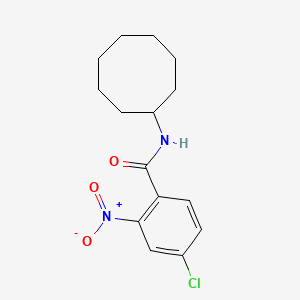
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)